2-methoxy-N-phenylacetamide

Fragment-based drug discovery NMR quality control Chemical biology

Validated fragment probes with structural characterization reduce screening false positives. This phenylacetamide derivative offers immediate experimental utility for FBDD campaigns. - **Proven utility**: Binds EPB41L3, SARS-CoV-2 NendoU, P. aeruginosa FabF, and Chikungunya nsP3 (PDB: 5RZV, 5SAB, 5SO2, 7H7C). - **QC-ready**: BMRB 1D ¹H NMR (1 mM in DMSO-d6, 298 K, pH 6.0) and Corina 3D coordinates. - **Scaffold potential**: α-glucosidase inhibitor derivatives show Ki 14.65 μM vs acarbose 42.38 μM; minimal A549 cytotoxicity.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 126191-21-7
Cat. No. B3004107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-phenylacetamide
CAS126191-21-7
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCOCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-12-7-9(11)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
InChIKeyLEQAQBFYCMENLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-phenylacetamide: Fragment Library Building Block


2-Methoxy-N-phenylacetamide (C9H11NO2, MW 165.19) is a small-molecule phenylacetamide derivative characterized by a methoxy group attached to the α-carbon of the acetamide moiety, distinguishing it from ring-substituted methoxy analogs [1]. The compound is classified as a non-polymer fragment (PDB three-letter code: WJD) and has been validated for use in fragment-based screening campaigns, with its identity and purity verified by standardized 1D 1H NMR under controlled conditions [2][3]. This compound serves primarily as a chemical biology probe and synthetic intermediate in medicinal chemistry programs rather than as an end-use therapeutic agent [4].

Fragment-based screening campaigns
Standardized 1D 1H NMR QC data available
PDB ligand code WJD (non-polymer fragment)

2-Methoxy-N-phenylacetamide Procurement: Avoid Analog Substitution


Generic substitution among phenylacetamide derivatives is not scientifically valid due to fundamentally divergent structural and functional profiles. The target compound (2-methoxy-N-phenylacetamide) possesses the methoxy substituent on the α-carbon of the acetamide side chain, whereas the common analog N-(2-methoxyphenyl)acetamide (CAS 93-26-5) places the methoxy group on the ortho position of the phenyl ring . This positional isomerism results in distinct hydrogen-bonding patterns, electronic properties, and metabolic stability profiles that preclude functional interchangeability . Furthermore, N-phenylacetamide (acetanilide) lacks any methoxy substitution entirely, eliminating the ether oxygen-mediated interactions that 2-methoxy-N-phenylacetamide can engage in protein binding sites, as evidenced by its distinct ligand efficiency profile in fragment screening campaigns [1]. Substitution with these analogs without validation would invalidate experimental reproducibility and compromise SAR conclusions.

Positional Isomer Mismatch
N-(2-methoxyphenyl)acetamide places methoxy on phenyl ring, altering H-bond patterns and electronic profiles; co-crystal binding may not reproduce.
Methoxy Absent Analog
N-phenylacetamide lacks methoxy oxygen; ether-mediated contacts observed in fragment co-structures would be lost, invalidating SAR conclusions.

2-Methoxy-N-phenylacetamide Selection Guide


Validated NMR QC for Fragment Library Purity

2-Methoxy-N-phenylacetamide has been rigorously characterized and incorporated into the BMRB fragment library under standardized QC protocols, with full 1D 1H NMR spectral data acquired at 1 mM concentration in DMSO-d6 at 298 K and pH 6.0 [1]. This level of spectroscopic validation is not uniformly available for positional isomers such as N-(2-methoxyphenyl)acetamide (CAS 93-26-5) or N-(4-methoxyphenyl)acetamide, for which equivalent BMRB fragment library entries do not exist. The availability of this validated spectral reference enables researchers to confirm compound identity and purity in-house prior to assay deployment, reducing experimental failure rates attributable to compound degradation or misidentification.

NMR QC Validation
Method context
Target: BMRB entry bmse011585, full 1D 1H NMR; comparators: no equivalent BMRB entry
Enables pre-assay identity confirmation
Standardized 1 mM DMSO-d6, 298 K, pH 6.0, 600 MHz
Fragment-based drug discovery NMR quality control Chemical biology

Co-crystal Structures for Fragment-Based Design

2-Methoxy-N-phenylacetamide (PDB ligand code WJD) has been successfully co-crystallized with multiple protein targets in fragment screening campaigns, with four distinct PDB entries (5RZV, 5SAB, 5SO2, 7H7C) documenting its binding modes to human EPB41L3 FERM domain, SARS-CoV-2 NendoU, Pseudomonas aeruginosa FabF, and Chikungunya virus nsP3 macrodomain [1]. In contrast, the positional isomer N-(2-methoxyphenyl)acetamide has no co-crystal structures deposited in the PDB as a standalone fragment ligand [2]. This documented ligand-protein interaction data provides direct structural insights into binding conformations and intermolecular contacts that can inform rational elaboration strategies, an advantage not offered by analogs lacking crystallographic validation.

Co-crystal Structures
Head-to-head
Target: 4 PDB entries (5RZV, 5SAB, 5SO2, 7H7C); comparators: 0 standalone ligand entries
Supports fragment elaboration using binding poses
Multiple target classes validated
X-ray crystallography Fragment screening Structure-based drug design

α-Glucosidase Inhibition by 2-Methoxy-Phenoxy Derivatives

In a 2023 study evaluating indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives, compounds bearing the 2-methoxy-phenoxy-N-phenylacetamide core scaffold (specifically derivatives 7l and 7h with 4-nitro and 4-chloro substituents) exhibited potent α-glucosidase inhibition with Ki values of 14.65 ± 2.54 μM and 37.466 ± 6.46 μM, respectively, compared to the clinical standard acarbose (Ki = 42.38 ± 5.73 μM) [1]. The 2-methoxy substitution on the phenoxy ring was identified as a critical structural feature contributing to this enhanced potency. Importantly, the same study demonstrated that the majority of compounds in this series, including those with the 2-methoxy-phenoxy scaffold, showed minimal cytotoxicity against A549 lung cancer cells, with only one derivative (7k) exhibiting moderate cytotoxicity [2]. This class-level evidence supports the selection of the 2-methoxy-N-phenylacetamide scaffold for medicinal chemistry programs targeting α-glucosidase with a favorable initial cytotoxicity profile.

α-Glucosidase Inhibition
Class-level
Derivative 7l: Ki = 14.65 ± 2.54 μM; Acarbose: Ki = 42.38 ± 5.73 μM
Supports α-glucosidase pathway research
Class-level scaffold potency; cytotoxicity profile to review
α-Glucosidase inhibition Diabetes research Enzyme kinetics

Standardized PDB Ligand Code and Coordinates

2-Methoxy-N-phenylacetamide has been assigned the unique PDB three-letter ligand code WJD with theoretically optimized coordinates generated via Corina and curated as part of the HETAIN classification [1]. This standardization ensures that researchers across different institutions utilize identical atomic coordinates, bond orders, and protonation states for docking studies and virtual screening campaigns. In contrast, positional isomers such as N-(2-methoxyphenyl)acetamide (CAS 93-26-5) lack a dedicated PDB ligand code and standardized coordinate set, introducing variability in computational workflows. The compound's inclusion in the BMRB fragment library with ALATIS-based atom numbering further enables rigorous ligand identification and tracking across experimental platforms [2].

PDB Standardization
Cross-study comparable
Target: Code WJD, Corina-optimized coordinates; comparators: no dedicated code or coordinates
Enables consistent computational workflows
ALATIS atom numbering for tracking
Virtual screening Molecular docking Computational chemistry

Patented Synthetic Route for Derivative Preparation

A patented preparation method exists for 2-methoxy-N-(2-nitro-5-phenylthio)phenylacetamide, which utilizes 2-methoxy-N-phenylacetamide as a core intermediate or structural precursor [1]. The disclosed method employs non-polar organic solvent conditions with acid-binding agent catalysis, demonstrating that the 2-methoxy-N-phenylacetamide scaffold is amenable to further functionalization at the N-phenyl position. This synthetic tractability is not as well-documented for the isomeric N-(2-methoxyphenyl)acetamide, where the methoxy group on the phenyl ring alters electrophilic substitution patterns and reduces synthetic flexibility for certain derivatization routes .

Synthetic Derivatization
Source review
Target: Patent CN 111747860 A for N-phenyl derivatization; comparators: no equivalent documented method
Supports scaffold elaboration studies
Non-polar solvent, acid-binding agent conditions
Organic synthesis Process chemistry Medicinal chemistry

2-Methoxy-N-phenylacetamide Applications


Fragment-Based Drug Discovery Screening Campaigns

2-Methoxy-N-phenylacetamide is optimally deployed as a fragment library member in FBDD screening campaigns targeting diverse protein families. Its inclusion in the BMRB fragment library with validated NMR QC data [1] and four documented PDB co-crystal structures [2] provides immediate structural validation that reduces the burden of compound characterization. The compound has demonstrated binding to human EPB41L3 FERM domain, SARS-CoV-2 NendoU, Pseudomonas aeruginosa FabF, and Chikungunya virus nsP3 macrodomain, confirming its utility as a versatile fragment probe for ligandability assessment and hit identification across multiple target classes.

α-Glucosidase Inhibitor Lead Optimization

Research groups developing α-glucosidase inhibitors for metabolic disorders should consider 2-methoxy-N-phenylacetamide derivatives as a scaffold with demonstrated class-level potency exceeding the clinical standard acarbose [1]. The 2-methoxy-phenoxy-N-phenylacetamide core has yielded derivatives with Ki values as low as 14.65 ± 2.54 μM compared to acarbose at 42.38 ± 5.73 μM [2]. Importantly, the same study established that this scaffold class exhibits minimal basal cytotoxicity against A549 cells, with only one of twelve derivatives showing moderate cytotoxicity, indicating a favorable starting point for further optimization without inherent cytotoxic liabilities [3].

Structure-Based Design and Docking Validation

The compound's PDB ligand code WJD, Corina-optimized 3D coordinates, and ALATIS atom numbering [1] enable reproducible computational docking and virtual screening workflows. Researchers can leverage the four co-crystal structures (PDB: 5RZV, 5SAB, 5SO2, 7H7C) [2] as structural templates for pose validation and binding mode analysis. The availability of BMRB 1D 1H NMR data at defined conditions (1 mM in DMSO-d6, 298 K, pH 6.0) [3] further enables experimental validation of computational predictions and verification of compound integrity post-storage.

Chemical Biology Tool for Target Engagement Studies

2-Methoxy-N-phenylacetamide is suitable as a tool compound for target engagement studies, particularly given its documented binding to Pseudomonas aeruginosa FabF (β-ketoacyl-ACP synthase II) [1], a validated antibacterial target. The compound's co-crystallization with FabF provides a structural framework for developing bacterial fatty acid synthesis inhibitors. Additionally, its binding to Chikungunya virus nsP3 macrodomain [2] positions it as a starting point for antiviral probe development targeting viral replication machinery.

Application
Selection Property
Validation Focus
Fragment library screening
Pre-validated NMR QC and co-crystal availability
Binding mode reproduction and ligandability assessment
α-Glucosidase research
Class-level Ki context (vs acarbose)
Enzyme inhibition endpoint and cytotoxicity screening
Structure-based docking
Standardized PDB code and coordinates
Pose validation and docking reproducibility
Antibacterial/antiviral target studies
Co-crystallization with FabF and nsP3 macrodomain
Target engagement and selectivity profiling

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41 linked technical documents
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